Superior Hydrolysis Efficiency of Z-Gly-Gly-Leu-AMC vs. Alternative Proteasome Substrates in ClpP1P2 and CT-L Assays
The fluorogenic derivative Z-Gly-Gly-Leu-AMC, synthesized directly from the parent Z-Gly-Gly-Leu-OH scaffold, demonstrates substantially higher hydrolysis efficiency by proteasomal chymotrypsin-like activity and bacterial ClpP proteases compared to alternative peptidyl-AMC substrates [1]. In Mycobacterium tuberculosis ClpP1P2 assays, Z-Gly-Gly-Leu-AMC is hydrolyzed approximately 100-fold more efficiently than Z-Leu-Leu-Leu-AMC or Suc-Leu-Leu-Val-Tyr-AMC [1].
| Evidence Dimension | Relative Hydrolysis Rate of Peptide-AMC Substrates by Proteasome/ClpP Chymotrypsin-like Activity |
|---|---|
| Target Compound Data | Relative Hydrolysis Rate: 100% |
| Comparator Or Baseline | Suc-Leu-Tyr-AMC: 11.5%; Z-Leu-Leu-AMC: 4.7%; Suc-Leu-Leu-Val-Tyr-AMC: 0.8%; Z-Leu-Leu-Leu-AMC: 0.15% |
| Quantified Difference | ~100-fold higher hydrolysis rate vs. Z-Leu-Leu-Leu-AMC and Suc-Leu-Leu-Val-Tyr-AMC; ~20-fold higher vs. Z-Leu-Leu-AMC |
| Conditions | In vitro enzymatic assay with purified ClpP1P2 protease complex from M. tuberculosis; fluorogenic AMC release monitored at excitation 360-380 nm / emission 440-460 nm [1]. |
Why This Matters
The 100-fold difference in hydrolysis efficiency directly impacts assay sensitivity, enabling detection of lower enzyme concentrations and reducing substrate consumption in high-throughput inhibitor screening campaigns.
- [1] Akopian TN, et al. The active ClpP protease from M. tuberculosis is a complex composed of a heptameric ClpP1 and a heptameric ClpP2 oligomer. EMBO J. 2012;31(6):1529-1541. View Source
